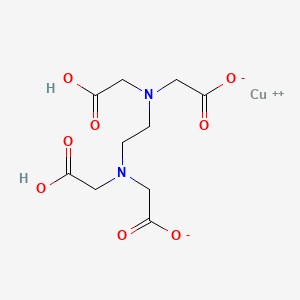

Copper ethylenediaminetetraacetate

Description

Overview of Ethylenediaminetetraacetic Acid as a Chelating Agent

Ethylenediaminetetraacetic acid, commonly known as EDTA, is a synthetic aminopolycarboxylic acid. wikipedia.org Its structure, [CH₂N(CH₂CO₂H)₂]₂, allows it to act as a powerful chelating agent. wikipedia.orgchemicalbook.com Chelation is a chemical process where a substance, in this case, EDTA, binds to and encases metal ions. healthline.comcancer.gov EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, utilizing its four carboxylate groups and two amine groups to form stable, water-soluble complexes. chemicalbook.com This ability to "sequester" or bind metal ions like calcium (Ca²⁺), iron (Fe³⁺), and copper (Cu²⁺) prevents them from reacting with other elements. wikipedia.orgshanghaichemex.com

The strength of the bond between EDTA and a metal ion is described by its stability constant. EDTA forms particularly strong complexes with several metal ions, including manganese (Mn(II)), copper (Cu(II)), iron (Fe(III)), and cobalt (Co(III)). chemicalbook.com This high affinity makes EDTA a versatile and widely used chemical in various applications. In medicine, it is used in chelation therapy to treat heavy metal poisoning by binding to toxic metals like lead and mercury, which are then excreted from the body. thinkdochemicals.comvinatura.store In agriculture, EDTA helps to deliver essential micronutrients to plants by keeping them in a soluble, bioavailable form. thinkdochemicals.com Industrial applications include its use in textiles, pulp and paper manufacturing, and as a stabilizing agent in cosmetics and food products. wikipedia.orgthinkdochemicals.com

Significance of Copper(II) Chelates in Chemical and Environmental Research

Copper(II) chelates, particularly those formed with EDTA (Cu(II)-EDTA), are of considerable interest in both chemical and environmental research. Copper is an essential micronutrient for many biological processes but can be toxic at high concentrations. nih.govresearchgate.net The speciation of copper, or the form in which it exists, greatly influences its bioavailability and toxicity. acs.org In aquatic environments, for instance, complexed copper is generally less toxic than the free Cu²⁺ ion. nih.gov

The formation of stable complexes between copper and chelating agents like EDTA is fundamental to several applications. In agriculture, copper chelates are used to provide this essential nutrient to plants in a readily absorbable form, especially in soils where copper might otherwise be unavailable. thinkdochemicals.comfefac.eu

In the realm of environmental science, the study of Cu(II)-EDTA is crucial for understanding the mobility and fate of copper in contaminated soils and waters. acs.org The complex is highly stable across a wide pH range (3.0-12.0), which makes the removal of copper from wastewater containing this complex a significant challenge. researchgate.net Researchers are actively investigating methods to break down the Cu(II)-EDTA complex to facilitate the removal of copper from industrial effluents, such as those from the electroplating industry. sci-hub.redresearchgate.net

The stability of Cu(II)-EDTA also has implications for phytoremediation, a process that uses plants to remove pollutants from the environment. The addition of EDTA to contaminated soil can increase the uptake of copper by plants. ekb.egmdpi.com However, this must be carefully managed to prevent the leaching of the metal-chelate complex into groundwater. researchgate.net

Recent research has also explored the use of copper-based nanomaterials for environmental remediation, including the degradation of dyes and the removal of heavy metals from wastewater. mdpi.com The catalytic properties of copper, often enhanced when in a chelated form, are central to these applications. mdpi.com

Challenges Associated with Copper(II)-Ethylenediaminetetraacetate Stability in Remediation Contexts

The high stability of the copper(II)-ethylenediaminetetraacetate complex, while beneficial in some applications, presents significant challenges in environmental remediation. The strong bond between Cu(II) and EDTA makes it difficult to remove copper from contaminated water using conventional methods like chemical precipitation. sci-hub.rednih.gov This is because the copper remains dissolved in the water as part of the stable chelate.

Several advanced oxidation processes are being explored to overcome this challenge by breaking down, or "decomplexing," the Cu-EDTA structure. These methods aim to release the copper ion from the EDTA ligand, allowing it to be precipitated and removed. Some of these techniques include:

UV Irradiation: Studies have shown that UV light can induce the degradation of the EDTA in the Cu(II)-EDTA complex, leading to the reduction of Cu(II) to elemental copper (Cu(0)), which can then be recovered. nih.gov This process involves photo-induced decarboxylation of the EDTA molecule. nih.gov

Ozonation: Ozonation has been found to be effective in degrading Cu(II)-EDTA, particularly in acidic conditions. sci-hub.red The process involves oxidation mediated by hydroxyl radicals, which breaks down the EDTA and allows for the subsequent precipitation of copper. sci-hub.red

Fenton and Photo-Fenton Processes: The Fenton reaction, which uses hydrogen peroxide and an iron catalyst, and the photo-Fenton process, which is enhanced by UV light, have been shown to degrade the Cu(II)-EDTA complex. researchgate.net

Discharge Plasma Oxidation: This novel method uses discharge plasma to generate reactive species that can effectively break down the Cu-EDTA complex, leading to nearly 100% decomplexation in some studies. acs.org

Another significant challenge in soil remediation is the potential for EDTA to mobilize not only the target pollutant (copper) but also essential soil minerals like iron, aluminum, and calcium. nih.gov This can alter the soil's physical and chemical properties, which could be detrimental to future land use. nih.gov Therefore, the concentration of EDTA used in soil flushing must be carefully controlled to maximize copper extraction while minimizing damage to the soil structure. nih.gov The stability of the Cu-EDTA complex can also be influenced by the presence of other metal ions, such as Fe(III), which can compete with copper for the EDTA ligand, affecting the efficiency of remediation processes. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

54453-03-1 |

|---|---|

Molecular Formula |

C10H12CuN2O8.2H C10H14CuN2O8 |

Molecular Weight |

353.77 g/mol |

IUPAC Name |

copper;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.Cu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |

InChI Key |

BDXBEDXBWNPQNP-UHFFFAOYSA-L |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies for Copper Ii Ethylenediaminetetraacetate Complexes

Direct Synthesis Approaches

Direct synthesis methods for copper(II)-ethylenediaminetetraacetate often involve the reaction of a copper(II) salt with ethylenediaminetetraacetic acid (EDTA) or its salts in an aqueous medium. The specific product obtained can be influenced by factors such as the stoichiometry of the reactants and the pH of the solution.

Crystallization from Aqueous Solutions

The formation of copper(II)-ethylenediaminetetraacetate complexes through crystallization from aqueous solutions is a common and straightforward method. This process typically involves dissolving a copper(II) source, such as copper(II) hydroxide (B78521) or copper(II) sulfate (B86663), and an EDTA source in water. scielo.brgoogle.comyoutube.com The resulting solution is then concentrated, often by heating, to induce crystallization of the desired complex. scielo.bryoutube.com

For instance, dicopper(II) ethylenediaminetetraacetate (B1237979) can be prepared by mixing an aqueous solution containing ethylenediaminetetraacetate with a solution of a copper(II) salt. google.com The crystalline precipitate of the product is then isolated from the solution by methods like filtration or centrifugation and subsequently dried. google.com The yield of the product can be influenced by the molar ratio of the reactants. google.com

pH-Dependent Synthesis Pathways

The pH of the reaction medium plays a crucial role in the synthesis of copper(II)-EDTA complexes, influencing the speciation and charge of the resulting complexes. oup.comresearchgate.netmdpi.com The complex formation between Cu(II) ions and EDTA has been studied over a wide pH range, revealing the formation of different protonated and deprotonated species. oup.com

For example, the synthesis of dicopper(II) ethylenediaminetetraacetate is optimized within a pH range of 2.3 to 6.0. google.com Studies have shown that the efficiency of complex formation and the specific type of complex formed are highly dependent on the pH. At a pH of 4, two forms of Fe(VI), HFeO4- and H2FeO4, can react with Cu(II)-EDTA, whereas at pH 10, the predominant reacting species is FeO42-. researchgate.net This highlights the importance of controlling pH to direct the synthesis towards the desired copper(II)-EDTA complex. The stability and charge of REE-EDTA complexes, a related class of compounds, also show significant pH dependence, which is a key factor in their chromatographic separation. mdpi.com

Preparation of Heterobimetallic Copper(II)-Ethylenediaminetetraacetate Complexes

Heterobimetallic complexes containing copper(II)-EDTA have been synthesized, where a second metal ion is incorporated into the structure. These complexes are of interest for their potential applications in various fields, including medicine and materials science. scielo.brresearchgate.net

A general method for preparing such complexes involves reacting a pre-formed monometallic copper complex with a salt of the second metal. For instance, heterobimetallic complexes of copper have been synthesized by treating a monometallic complex, derived from CuCl2 and a diamine ligand, with organometallic dichlorides of other metals in a specific molar ratio. nih.gov

Specifically, heterobimetallic EDTA complexes such as MgCu(EDTA)·6H₂O and ZnCu(EDTA)·6H₂O have been prepared. scielo.brresearchgate.net The synthesis of MgCu[EDTA]·6H₂O involves dissolving ethylenediaminetetraacetic acid and copper(II) hydroxide in water, followed by the addition of magnesium carbonate. scielo.br The resulting solution is then concentrated to crystallize the heterobimetallic complex. scielo.br This synthetic strategy can be adapted to prepare other similar heterobimetallic species. scielo.br

Utilization of Industrial By-products in Synthesis

A cost-effective and environmentally conscious approach to synthesizing copper(II)-ethylenediaminetetraacetate involves the use of industrial by-products. google.com This method not only reduces the cost of starting materials but also provides a means of utilizing and remediating toxic industrial waste. google.com

One such method utilizes spent solutions from chemical copper plating processes, which are based on Trilon B (a commercial name for EDTA salts), as the source of ethylenediaminetetraacetate. google.com In this process, the spent solution is mixed with a solution containing copper(II) ions, and the pH is adjusted to a range of 2.3 to 6.0 to facilitate the crystallization of dicopper(II) ethylenediaminetetraacetate. google.com The copper(II) source can be a variety of copper salts or even spent electroplating or etching solutions. google.com This approach offers the dual benefits of producing the desired chemical product while simultaneously treating industrial wastewater. google.com

Polymer-Supported Copper(II)-Ethylenediaminetetraacetate Catalyst Synthesis

Polymer-supported copper(II) complexes, including those with EDTA-like ligands, have garnered attention as reusable and easily separable catalysts. researchgate.netresearchgate.netnasc.ac.inslideshare.net The synthesis of these materials involves anchoring the copper complex onto a solid polymer support.

One method involves the chemical modification of chloromethylated styrene-divinylbenzene copolymer beads. researchgate.net The polymer is first reacted with ethylenediaminetetraacetic acid to introduce nitrogen ligating sites. Subsequent treatment with a copper chloride solution leads to the formation of the polymer-supported copper(II) complex. researchgate.net Another approach involves preparing a polycarbosilane-supported copper(II) catalyst (Cu-PCS) by reacting polycarbosilane with a copper(II) salt. nasc.ac.in The resulting catalyst is thermally stable and can be reused in various organic reactions. nasc.ac.in The use of polymer supports offers advantages such as improved catalyst stability, ease of separation from the reaction mixture, and the potential for catalyst recycling. researchgate.netnasc.ac.in

Novel Ligand Design and Complexation Strategies

The synthesis of copper(II) complexes is not limited to the use of EDTA itself but also extends to the design and use of novel ligands to create complexes with specific properties and applications. nih.govnih.gov Researchers are exploring new ligands to modulate the coordination environment and reactivity of the copper(II) center. nih.govnih.govjocpr.com

For example, a novel naphthalene-2,3-diamine-2-salicylaldehyde (NS) ligand has been synthesized and used to form a mononuclear copper(II) complex. nih.gov The synthesis and characterization of new copper(II) complexes with ligands such as histidine, tryptophan, ethylenediamine (B42938), and bipyridine are also being actively investigated. jocpr.com These studies often involve detailed characterization of the resulting complexes to understand their structure and potential applications. nih.govnih.govjocpr.com The development of new ligands and complexation strategies is a dynamic area of research aimed at producing copper complexes with tailored functionalities. nih.govnih.gov

Coordination Chemistry of Copper Ii Ethylenediaminetetraacetate

Chelation Principles and Ligand Denticity

Chelation is a process where a polydentate ligand binds to a central metal ion at multiple points, forming a ring-like structure known as a chelate. chemguide.co.uk EDTA is a powerful chelating agent, capable of forming very stable complexes with most transition metals. purdue.edudojindo.com

The denticity of a ligand refers to the number of donor atoms it uses to bind to the central metal ion. vedantu.comchemrevise.org Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it has six donor sites: two nitrogen atoms and four oxygen atoms from its carboxylate groups. ncert.nic.inresearchgate.net This allows a single EDTA molecule to form up to six coordinate bonds with a metal ion, effectively enveloping it. vedantu.comstackexchange.comulm.edu This multi-point attachment leads to the formation of exceptionally stable complexes, a phenomenon known as the chelate effect. chemguide.co.uk The chelate effect is driven by a significant increase in entropy upon the displacement of multiple monodentate ligands (like water) by a single polydentate ligand. chemguide.co.uk

Geometric Configurations and Isomerism of Copper(II)-Ethylenediaminetetraacetate

The coordination of EDTA to a copper(II) ion results in specific three-dimensional arrangements, which can exhibit different forms of isomerism.

Octahedral Coordination Environments

The most common coordination geometry for copper(II) complexes, including the one with EDTA, is octahedral. purdue.edubris.ac.uk In an ideal octahedral geometry, the central copper ion is surrounded by six donor atoms from the EDTA ligand, positioned at the vertices of an octahedron. purdue.eduulm.edu However, due to the electronic configuration of Cu(II) (d⁹), these octahedral complexes are rarely perfect and typically exhibit distortions. bris.ac.ukrsc.org

Tetrahedral and Distorted Geometries

While octahedral geometry is prevalent, copper(II) can also adopt other coordination geometries, such as tetrahedral or distorted square planar. bris.ac.ukmdpi.com The formation of a tetrahedral geometry is less common for copper(II) but can be influenced by factors like the size and charge of the ligands. stackexchange.com In some cases, a hybrid geometry described as a tetrahedrally distorted square planar arrangement can occur. mdpi.com This involves a flattening or elongation of the tetrahedron. mdpi.comwikipedia.org

Influence of Jahn-Teller Distortion on Copper(II) Coordination

This distortion typically manifests as an elongation of the bonds along one of the molecular axes (usually the z-axis), resulting in a tetragonally distorted octahedron. libretexts.orgresearchgate.net This elongation weakens the bonds to the ligands along that axis. researchgate.net In the context of the copper(II)-EDTA complex, the Jahn-Teller distortion leads to a departure from a regular octahedral geometry, with some Cu-O and Cu-N bond lengths being longer than others. nih.gov This distortion can influence the reactivity and stability of the complex. researchgate.net

Thermodynamic Stability and Formation Constants

The copper(II)-EDTA complex is renowned for its high thermodynamic stability. chemthes.com This stability is quantified by its formation constant (Kf), also known as the stability constant. A large formation constant indicates a strong tendency for the complex to form and a high degree of stability. issr.edu.kh

The formation of the copper(II)-EDTA complex is highly favorable, as indicated by its large log Kf value. The stability of the complex is influenced by factors such as pH and the presence of other competing ligands. researchgate.net The table below presents the formation constants for the copper(II)-EDTA complex and its various protonated forms.

| Complex Species | log β |

| [Cu(EDTA)]²⁻ | 18.8 |

| [Cu(HEDTA)]⁻ | 20.15 ± 0.04 |

| [Cu(H₂EDTA)] | 22.73 ± 0.04 |

| [Cu(H₃EDTA)]⁺ | 24.12 ± 0.04 |

| [Cu(H₋₁EDTA)]³⁻ | 6.83 ± 0.05 |

| Data from various sources. issr.edu.khuri.eduoup.com |

The high stability of the [Cu(EDTA)]²⁻ complex is a direct consequence of the chelate effect, where the hexadentate EDTA ligand wraps around the copper ion, forming a very secure and stable structure. chemguide.co.uk

Coordination Modes of the Ethylenediaminetetraacetate (B1237979) Ligand

The EDTA ligand exhibits remarkable flexibility in its coordination to metal ions. While it is capable of being a hexadentate ligand, its denticity can vary depending on the specific metal ion and the reaction conditions. vedantu.comresearchgate.net In the case of copper(II)-EDTA complexes, EDTA typically acts as a hexadentate ligand, utilizing its two nitrogen and four oxygen donor atoms to form a 1:1 complex with the copper ion. chemrevise.orgncert.nic.in However, studies have shown that EDTA can also act as a pentadentate or even a tetradentate ligand in certain complexes. vedantu.comresearchgate.net Furthermore, under specific conditions, such as an excess of copper(II) ions in a weakly acidic solution, binuclear complexes with a 2:1 ratio of copper to EDTA can also be formed. researchgate.netgoogle.com

Redox Behavior of Copper Centers within Ethylenediaminetetraacetate Complexes

The redox behavior of the copper center within the ethylenediaminetetraacetate (EDTA) complex is a subject of significant scientific inquiry, underpinning its applications in catalysis, environmental remediation, and analytical chemistry. The chelation of copper by EDTA profoundly influences its electrochemical properties, stabilizing different oxidation states and mediating electron transfer processes.

The electrochemical reduction of the Cu(II)-EDTA complex has been shown to be a charge-transfer controlled process. ias.ac.in Studies using techniques like cyclic voltammetry and impedance analysis reveal the intricate mechanisms governing the gain of electrons by the copper center. The reduction of Cu(II)-EDTA to Cu(0) at a cathode is a key step in its electrochemical removal from wastewater. acs.org This decomplexation occurs when the cathode potential is more negative than the reduction potential of the complex, leading to the electrodeposition of metallic copper. acs.org

Conversely, the oxidation of the copper center is also a critical aspect of its redox chemistry. The [Cu(EDTA)(H₂O)] complex has been identified as an efficient homogeneous electrocatalyst for the oxygen evolution reaction (OER), or water oxidation, in neutral aqueous solutions. rsc.orgrsc.org This process involves the Cu(II)/Cu(III) redox cycle, where the strong chelation by the EDTA ligand provides stability to the complex during the demanding catalytic process. rsc.org

The redox potential of the Cu(II)/Cu(I) couple in the EDTA complex is a crucial parameter. The chelation by EDTA alters the redox potential of the Cu²⁺ ion, which in turn affects its reactivity. nih.gov For instance, while Cu(II)-EDTA itself does not react with hydrogen peroxide, in the presence of biological reductants, the complex can participate in redox reactions. nih.gov The redox potential is also influenced by environmental factors such as pH and ionic strength. researchgate.netnih.gov Acidic conditions, for example, can favor the decomplexation of Cu(II)-EDTA. researchgate.net

Cyclic voltammetry is a primary tool for investigating the redox behavior of Cu(II)-EDTA. These studies typically show a quasi-reversible, single-electron transfer process for the Cu(II)/Cu(I) redox couple. wojast.org.ng The shape and position of the voltammetric waves provide valuable information about the electron transfer kinetics and the stability of the different oxidation states of the copper complex. ias.ac.inresearchgate.net

The electrochemical characteristics of Cu(II)-EDTA are summarized in the following table, highlighting key parameters from various research findings.

| Property | Value/Observation | Technique | Source(s) |

| Reduction Mechanism | Charge transfer controlled | Impedance Analysis | ias.ac.in |

| Electrocatalytic Activity | Water Oxidation (OER) | Electrochemical Measurements | rsc.orgrsc.org |

| OER Overpotential | 684 mV in neutral solution | Electrochemical Measurements | rsc.orgrsc.org |

| Catalytic Rate (k_cat) | 8.03 s⁻¹ for OER | Electrochemical Measurements | rsc.org |

| Redox Couple (Reduction) | Involves Cu(II) to Cu(I) and subsequent reduction to Cu(0) | Cyclic Voltammetry | acs.orgresearchgate.net |

| Redox Couple (Oxidation) | Involves Cu(II) to Cu(III) during water oxidation | Electrochemical Measurements | rsc.org |

| pH Influence | Decomplexation favored in acidic conditions | Chemical Analysis | researchgate.net |

| Redox Process Nature | Quasi-reversible, single electron transfer for Cu(II)/Cu(I) | Cyclic Voltammetry | wojast.org.ng |

Detailed research has further elucidated the kinetics and mechanisms of these redox processes. For example, impedance studies have utilized complex plane polarograms to analyze the reduction of Cu(II)-EDTA at a dropping mercury electrode, confirming the charge-transfer control. ias.ac.in The stability of the complex, particularly during electrocatalytic water oxidation, is attributed to the strong chelation by the EDTA ligand, which prevents the deposition of copper oxides and sustains catalytic turnover. rsc.org The ability to function in neutral pH (phosphate-buffered saline) makes it significant for developing environmentally benign catalysts. rsc.orgrsc.org

Furthermore, the electrochemical decomplexation of Cu-EDTA is a direct consequence of the reduction of the central Cu(II) ion. acs.org This contrasts with other metal-EDTA complexes, such as Ni-EDTA, where removal is primarily driven by the anodic oxidation of the EDTA ligand itself. acs.org This highlights the unique redox properties conferred upon copper by the EDTA ligand. Studies have also explored the synthesis of the Cu(I)-EDTA species through electrochemical reduction, noting that under anaerobic conditions, the accumulation of copper oxides can be prevented. researchgate.net The interaction with other redox-active species, like hydrogen peroxide, is modulated by the redox potential of the Cu(II)-EDTA complex, which is stable enough to prevent direct reaction without an external reducing agent. nih.gov

Spectroscopic Characterization of Copper Ii Ethylenediaminetetraacetate

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups within a molecule. In the context of Cu(II)-EDTA, these methods are particularly useful for analyzing the coordination of the carboxylate and amine groups of the EDTA ligand to the copper(II) ion.

The coordination of the carboxylate groups of EDTA to the copper ion leads to characteristic shifts in their vibrational frequencies. In dinuclear Cu(II) carboxylate complexes with a paddlewheel structure, the difference (Δν) between the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group is indicative of its coordination mode. A Δν value in the range of 170–250 cm⁻¹ typically suggests a bridging bidentate coordination. nih.gov The formation of the Cu(II)-EDTA complex is confirmed by changes in the IR spectrum, where a broad band around 3450 and 3320 cm⁻¹ can be attributed to the overlapping stretching modes of water molecules and the N-H group. researchgate.net

Raman spectroscopy also provides valuable insights into the metal-ligand bonds. For instance, in a related copper(II) ethylenediamine (B42938) complex, characteristic ν(Cu–N) stretching vibrations are observed in the far-infrared and Raman spectra. rsc.org In the Raman spectrum of a similar complex, a medium intensity band at 305 cm⁻¹ is assigned to the symmetric ν(Cu–O) stretching vibrations coupled with ν(Cu–N) modes. rsc.org The symmetric stretching vibration of the Cu-O bond in a copper complex has been observed at 473 cm⁻¹ in the Raman spectrum, while the antisymmetric stretching mode appears at 509 cm⁻¹ in the FT-IR spectrum. rsc.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Significance |

| Carboxylate Asymmetric Stretch (νas) | Varies | IR, Raman | Indicates coordination of carboxylate group. |

| Carboxylate Symmetric Stretch (νs) | Varies | IR, Raman | Indicates coordination of carboxylate group. |

| Δν (νas - νs) | 170-250 | IR, Raman | Suggests bridging bidentate coordination in dinuclear complexes. nih.gov |

| N-H Stretch | ~3320-3450 | IR | Overlapping with O-H stretch, indicates presence of amine group. researchgate.net |

| Cu-N Stretch | ~211-307 | IR, Raman | Direct evidence of copper-nitrogen bond formation. rsc.org |

| Cu-O Stretch | ~305-509 | IR, Raman | Direct evidence of copper-oxygen bond formation. rsc.org |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within the complex, which are sensitive to the coordination geometry and the nature of the metal-ligand bonding.

The UV-Vis spectrum of the Cu(II)-EDTA complex is characterized by a broad absorption band in the visible region, which is attributed to d-d transitions of the copper(II) ion. researchgate.netbch.ro These transitions involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital. libretexts.org For many copper(II) complexes, these d-d transition bands are observed in the range of 556-600 nm. bch.ro Specifically for the Cu(II)-EDTA complex, an absorption maximum is found at 732 nm. rsc.orgresearchgate.net The unbound copper ion (Cu²⁺) also absorbs in this region, leading to significant spectral overlap. researchgate.net

In addition to the weaker d-d transitions, more intense charge transfer (CT) bands can be observed, typically in the ultraviolet region. nih.govlibretexts.org These transitions involve the movement of an electron between molecular orbitals that are primarily metal in character and those that are primarily ligand in character. libretexts.org For the [Cu(II)(EDTA)]²⁻ complex, an intense ligand-to-metal charge transfer (LMCT) band is present in the UV region. nih.gov The absorbance at 300.0 nm increases significantly upon complex formation. nih.gov

| Transition Type | Typical Wavelength/Region | Molar Extinction Coefficient (ε) | Significance |

| d-d Transitions | ~550-800 nm | Low (e.g., < 1,000 M⁻¹cm⁻¹) libretexts.org | Provides information on the geometry and ligand field of the Cu(II) center. bch.rorsc.orgresearchgate.net |

| Charge Transfer (CT) | UV region | High (e.g., > 50,000 M⁻¹cm⁻¹) libretexts.org | Indicates electronic interaction between the metal and ligand. libretexts.orgnih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that is highly specific for species with unpaired electrons, such as the Cu(II) ion (d⁹ configuration). libretexts.org It provides detailed information about the electronic structure and the coordination environment of the paramagnetic center.

The EPR spectrum of a Cu(II) complex is typically characterized by g-values and hyperfine coupling constants (A). ethz.ch For Cu(II) complexes, which often have an axially elongated octahedral or square planar geometry, the spectra are anisotropic and display axial or orthorhombic signals. libretexts.org The g-tensor components can help in determining the coordination geometry. mdpi.com The hyperfine splitting pattern arises from the interaction of the unpaired electron with the copper nucleus (I = 3/2), resulting in four lines. libretexts.org Further superhyperfine splitting can occur if the copper is coordinated to nuclei with a nuclear spin, such as nitrogen (I=1). libretexts.org

In a study of the reaction between Ca(EDTA)²⁻ and Cu(II), EPR spectroscopy was used to monitor the formation of the [Cu(II)(EDTA)]²⁻ complex. nih.gov The EPR spectra were recorded at 30 K in the field range of 240.0–360.0 mT. nih.gov

| EPR Parameter | Typical Values for Cu(II) Complexes | Significance |

| g-values (g∥, g⊥) | Anisotropic (g∥ > g⊥ for axial elongation) | Reflects the symmetry and nature of the ligand field. libretexts.orgethz.ch |

| Hyperfine Coupling (A∥, A⊥) | Anisotropic | Provides information about the covalency of the metal-ligand bonds. ethz.ch |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements within a sample.

For copper compounds, the Cu 2p region of the XPS spectrum is particularly informative. Cu(II) species are characterized by the presence of shake-up satellite peaks at higher binding energies relative to the main Cu 2p peaks. xpsfitting.comsurfacesciencewestern.com The position and shape of these satellites can be used to distinguish between different Cu(II) compounds. youtube.com The analysis of both the Cu 2p and the Cu LMM Auger peaks can aid in the chemical state determination. xpsfitting.com It is important to note that X-ray exposure can lead to the reduction of Cu(II) to Cu(I), and measures such as sample cooling may be necessary to mitigate this effect. surfacesciencewestern.comyoutube.com

| XPS Region | Characteristic Feature for Cu(II) | Significance |

| Cu 2p | Presence of shake-up satellite peaks. xpsfitting.comsurfacesciencewestern.com | Confirms the +2 oxidation state of copper. |

| Cu LMM Auger | Chemical shift and peak shape changes. xpsfitting.comyoutube.com | Provides additional information for chemical state analysis. |

Mass Spectrometry (MS) for Complex Elucidation and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the elucidation of complex structures and the identification of reaction intermediates. rsc.orgnih.gov

Electrospray ionization mass spectrometry (ESI-MS) has been employed to study the formation of copper-EDTA complexes. researchgate.net In solutions containing thymidine, copper ions, and EDTA, ESI-MS has confirmed the existence of thymidine–EDTA–CuCl₂ complexes. researchgate.net Ultra-high resolution Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) has also been used to investigate the equilibria of Fe(III) and Cu(II) with EDTA, successfully detecting the [Cu(EDTA)] species. frontiersin.org Mass spectrometry can also be utilized to identify the fragmentation patterns of coordination compounds, providing insights into their structure. nih.gov

While ESI-MS is a valuable tool, it is important to consider potential artifacts, as the conditions within the mass spectrometer can sometimes alter the species being analyzed, particularly for kinetically labile complexes like those of Cu(II). nih.govnih.gov

| Mass Spectrometry Technique | Application to Cu(II)-EDTA | Key Findings |

| Electrospray Ionization (ESI-MS) | Study of complex formation in solution. researchgate.net | Confirmed the formation of ternary complexes involving Cu(II), EDTA, and other molecules. researchgate.net |

| FT-ICR-MS | Investigation of metal-ligand equilibria. frontiersin.org | Detected [Cu(EDTA)] species and provided insights into competitive complexation. frontiersin.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic complexes like copper(II)-ethylenediaminetetraacetate presents unique challenges and opportunities. The presence of the paramagnetic Cu(II) ion, with its unpaired electron, dramatically influences the NMR experiment. This results in spectra characterized by a very wide range of chemical shifts and signals that are often significantly broadened due to fast relaxation. researchgate.net The chemical shifts are also highly sensitive to temperature. researchgate.net Consequently, obtaining informative solution-state NMR spectra can be difficult, as the strong relaxation effects from the copper center can affect all ligand resonance signals, whether near or far from the paramagnetic center. nih.gov

Despite these challenges, NMR spectroscopy, particularly in the solid state, is a powerful tool for studying Cu(II)-EDTA and related systems. The paramagnetic nature of the Cu(II)-EDTA complex is harnessed in structural biology, where it is used as a covalent paramagnetic tag. nih.gov By attaching the EDTA-Cu(II) moiety to a protein, site-specific paramagnetic relaxation enhancements (PREs) can be measured. nih.gov These PREs provide valuable structural information by allowing for the determination of electron-nucleus distances in the range of approximately 10–20 Å. nih.gov

The paramagnetic effect of the Cu(II) center significantly shortens the nuclear spin relaxation times (T1 and T2) of nearby nuclei. This effect is correlated with the distance between the paramagnetic Cu(II) ion and the observed nucleus. nih.govresearchgate.net For instance, in proteins tagged with EDTA-Cu(II), residues closest to the tag exhibit the largest paramagnetic contributions to their relaxation rates. nih.gov This property can be exploited to reduce experimental time in solid-state NMR by facilitating faster recycle delays. nih.gov The interaction between the Cu(II) ion and the EDTA ligand is confirmed by the appearance of broad signals in the NMR spectrum at positions significantly shifted from their typical diamagnetic locations. mdpi.com

Table 1: Research Findings from NMR Spectroscopy of Cu(II)-EDTA and Related Systems

| Study Focus | System Studied | Key Findings & Observations | Reference(s) |

| Paramagnetic Tagging | Protein GB1 K28C-EDTA-Cu2+ | Used as a model to measure paramagnetic relaxation enhancements (PREs) for structural restraints. The electron relaxation time for the Cu2+ center can be estimated directly from the data. | nih.gov |

| Paramagnetic Doping | [2-¹⁷O]-d-glucose/NaCl/H₂O cocrystal | Doping with Cu(II)-EDTA significantly affects the ¹H and ¹⁷O spin-lattice relaxation times (T1), demonstrating the influence of the paramagnetic center. | researchgate.net |

| Aqueous Solution Analysis | Crude Oil and Brine | [Cu-EDTA]²⁻ complexes are used as NMR-responsive agents to differentiate the T2-distribution signals of crude oil and water by accelerating the relaxation of water protons. | acs.org |

| Solid-State NMR | Cu(II)-pyridinecarboxaldehyde complexes | The interaction with the copper center produced strong paramagnetic shifts, with ¹H NMR signals appearing at 34 and 43 ppm. 2D solid-state NMR experiments were necessary for signal assignment. | nih.gov |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic and geometric structure around a specific atom. For Copper(II)-ethylenediaminetetraacetate, XAS provides detailed information about the copper ion's oxidation state, coordination environment, and bond distances. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Cu K-edge XANES region is sensitive to the oxidation state and coordination geometry of the copper atom. The spectrum of a Cu(II) complex typically displays a weak pre-edge peak corresponding to the formally dipole-forbidden 1s→3d transition. nih.govresearchgate.net This feature gains intensity if the copper site deviates from perfect centrosymmetry. nih.gov The main absorption edge and subsequent features are related to 1s→4p transitions, which are influenced by the surrounding ligands. researchgate.net Theoretical studies on Cu(II) complexes with nitrogen-coordinating ligands have shown that a proper description of the XANES spectra requires considering multiple electronic configurations in the final state of the photoabsorption process. aps.org

The EXAFS region provides quantitative information about the local structure, such as the type, number, and distance of neighboring atoms in the coordination shells around the copper ion. Studies of Cu(II) complexes with oxygen and nitrogen ligands have used EXAFS to determine precise bond lengths. For example, analysis of Cu(II) complexes with humic substances revealed Cu-O distances that were shorter than those in simple aqua or salicylate (B1505791) complexes, indicating a strong interaction. acs.org The distortion of the inner coordination shell and the strength of the bonds to axial ligands can also be assessed. acs.org

Table 2: Representative Bond Distances in Copper(II) Complexes from X-ray Absorption & Diffraction Studies

| Complex/System | Method | Bond | Bond Length (Å) | Reference(s) |

| [Cu₂(Edta)(Py)₂(H₂O)₂]·2H₂O | X-ray Diffraction | Cu-O (EDTA) | 1.941, 1.954 | researchgate.net |

| Cu-N (EDTA) | 2.046 | researchgate.net | ||

| Cu-N (Pyridine) | 1.993 | researchgate.net | ||

| Cu-O (Water) | 2.244 | researchgate.net | ||

| Cu(II) complexes with humic substances | EXAFS | Cu-O | Shorter than in aqua complexes, especially in the axial direction. | acs.org |

Powder X-ray Diffraction (PXRD) for Structural Illustration

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to characterize crystalline materials. It provides information on the crystal structure, phase purity, and lattice parameters of a powdered sample. researchpublish.comyoutube.com When a monochromatic X-ray beam is directed at a crystalline powder, diffraction occurs according to Bragg's Law (2dsinθ = nλ), producing a unique diffraction pattern of intensity versus diffraction angle (2θ). youtube.com This pattern serves as a fingerprint for the crystalline phase. researchpublish.com

For copper(II)-ethylenediaminetetraacetate and its derivatives, PXRD is used to confirm the crystallinity of the synthesized material and to obtain structural parameters. researchpublish.comresearchgate.netresearchgate.net While single-crystal X-ray diffraction provides the most detailed atomic arrangement, PXRD is invaluable for routine characterization of bulk powder samples. The diffraction pattern can be analyzed to determine the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. researchgate.netresearchpublish.com

For example, the crystal structure of a related dinuclear complex, [Cu₂(Edta)(Py)₂(H₂O)₂]·2H₂O, was determined by single-crystal X-ray diffraction, revealing a monoclinic system. researchgate.net Such detailed structural analyses provide precise bond lengths and angles, illustrating how the EDTA ligand coordinates to the copper centers. In this specific structure, each copper atom is coordinated by one nitrogen and two oxygen atoms from the EDTA ligand, one nitrogen from a pyridine (B92270) molecule, and one oxygen from a water molecule, forming a distorted tetragonal pyramidal geometry. researchgate.net This type of detailed structural information, when obtainable from a powder sample, exemplifies the utility of diffraction methods.

Table 3: Crystallographic Data for a Copper-EDTA Derivative

| Parameter | [Cu₂(Edta)(Py)₂(H₂O)₂]·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.682 |

| b (Å) | 6.788 |

| c (Å) | 14.834 |

| **β (°) ** | 91.44 |

| Reference | researchgate.net |

Computational Studies on Copper Ii Ethylenediaminetetraacetate

Density Functional Theory (DFT) Calculations for Structural Prediction

Density Functional Theory (DFT) is a powerful computational method used to predict the geometry of metal complexes. For Cu(II)-EDTA, DFT calculations have been instrumental in characterizing the coordination environment of the copper ion. Studies have shown that the complex does not adopt a perfect octahedral or tetrahedral geometry. Instead, due to the 3d⁹ electronic configuration of the Cu²⁺ ion, it is susceptible to Jahn-Teller distortion, which results in a distorted geometry. nih.govresearchgate.net

Computational models indicate that Cu(II)-EDTA can exist in different coordination geometries, primarily as hexa-coordinated (where the EDTA ligand binds through two nitrogen atoms and four oxygen atoms) and penta-coordinated species. researchgate.net In the hexa-coordinated structure, the geometry is typically a distorted octahedron. DFT calculations, often combined with cryogenic ion vibrational spectroscopy, have been used to identify the coexistence of both hexa- and penta-coordinated isomers in the gas phase.

The reliability of these predictions is often validated by comparing computed structural parameters with experimental data from X-ray crystallography. For a series of metal-EDTA complexes, including Cu(II), DFT computations have shown good agreement with crystal structure data, confirming the distorted octahedral arrangement where two nitrogen atoms and two oxygen atoms from the carboxylate groups lie in an equatorial plane, with the remaining two oxygens in axial positions.

Below is a table comparing experimental and DFT-calculated bond lengths for a representative Cu(II) complex, illustrating the accuracy of theoretical predictions.

Table 1: Comparison of Selected Experimental and DFT-Calculated Bond Lengths (Å) for a Copper(II) Complex

This table is representative of the type of data generated in DFT studies. Actual values for Cu(II)-EDTA may vary based on the specific crystalline form and computational method.

| Bond | Experimental (Å) | Calculated (DFT) (Å) |

|---|---|---|

| Cu-O | 1.934 | 1.925 |

Data sourced from studies on similar Cu(II) coordination environments. nih.govpreprints.org

Theoretical Investigations of Reactivity and Reaction Pathways

Theoretical studies provide critical insights into the reactivity of Cu(II)-EDTA. A notable area of investigation has been its reaction with hydrogen peroxide (H₂O₂). Experimental and theoretical considerations suggest that the Cu(II)-EDTA complex itself is unreactive towards H₂O₂. nih.govnih.gov This is attributed to the redox potential of the copper ion, which is altered upon chelation with EDTA, rendering it unable to oxidize hydrogen peroxide directly. nih.gov

However, computational and experimental studies have demonstrated that the reaction can proceed in the presence of biological reductants like ascorbic acid or cysteine. nih.govnih.gov The proposed reaction pathway involves the initial reduction of the Cu(II)-EDTA complex to its Cu(I)-EDTA counterpart by the reducing agent. This newly formed Cu(I) species is then capable of reacting with H₂O₂ to produce reactive oxygen species, such as the hydroxyl radical (.OH). nih.gov This multi-step mechanism, elucidated through a combination of experimental evidence (like ESR spectroscopy) and theoretical rationale, highlights the nuanced reactivity of the complex, which is dependent on its redox environment.

In other studies comparing the peroxidase-like activity of an EDTA-based macrocyclic iron complex with its copper analogue, the Cu(II) complex showed no activity. This lack of reactivity was attributed to the high thermodynamic stability of the mononuclear copper complex, a property that can be explored and quantified through computational modeling. youtube.com

Modeling of Metal-Ligand Interactions and Bond Properties

To understand the stability and structure of Cu(II)-EDTA, it is crucial to model the interactions between the central copper ion and the EDTA ligand. Computational techniques like Natural Bond Orbital (NBO) analysis and energy partitioning analysis are employed to dissect the nature of these metal-ligand bonds.

NBO analysis provides a detailed picture of the donor-acceptor interactions that constitute the coordinate bonds. For metal-EDTA complexes, this analysis reveals the charge transfer from the ligand's lone pair orbitals (on nitrogen and oxygen atoms) to the vacant orbitals of the copper ion. These studies can quantify the strength of individual Cu-N and Cu-O bonds and assess their covalent versus electrostatic character. The interaction between a donor NBO (a bond or lone pair) and an acceptor NBO (an anti-bonding orbital) can be analyzed to determine the stabilization energy, indicating the strength of the interaction. youtube.com

Energy partitioning analysis further breaks down the total interaction energy into distinct components: electrostatic attraction, Pauli repulsion, and orbital (covalent) interaction. For Cu(II)-EDTA, such analyses show that the bonding is a mix of significant ionic and covalent contributions. The strong electrostatic attraction between the positively charged Cu²⁺ ion and the negatively charged EDTA ligand is a major stabilizing factor.

These computational models have established that in Cu(II)-EDTA, the interactions involving the nitrogen atoms are generally weaker than those with the oxygen atoms of the carboxylate groups.

Analysis of Electronic Structure and Spectroscopic Data Correlation

Computational methods are essential for interpreting experimental spectroscopic data by providing a direct link between the electronic structure of Cu(II)-EDTA and its spectral features. The d⁹ electronic configuration of Cu(II) results in a single unpaired electron, making the complex paramagnetic and amenable to study by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.

DFT calculations can predict EPR parameters (g-tensor and hyperfine coupling constants A) which can be compared with experimental values. For a dicopper(II)-EDTA complex, calculated g-tensor values were shown to be typical of Cu(II) ions in a distorted square pyramidal environment with a dₓ²₋y² ground state, which aligns with experimental EPR data. nih.gov

Furthermore, the correlation between computed and experimental vibrational spectra (Infrared and Raman) is a powerful tool for structural confirmation. Theoretical calculations can predict the vibrational frequencies associated with specific bond stretches and bends within the complex. For instance, the stretching modes of the carboxylate (OCO) groups of the EDTA ligand are sensitive probes of the coordination environment. DFT calculations have shown that the frequencies of these modes in the IR spectrum can be used to distinguish between hexa- and penta-coordinated structures of the complex. researchgate.net The appearance of specific bands in calculated spectra for different isomers can be matched with experimental spectra to confirm their presence in a sample. researchgate.net

Photoelectron spectroscopy studies, supported by DFT calculations, have investigated the electronic structure by examining electron detachment. These studies revealed that for transition metal-EDTA complexes with d electrons, like copper, electron detachment occurs significantly from the metal core, whereas for metals without d electrons (like Ca²⁺), it occurs from the ligand. researchgate.net

Conformational Analysis and Isomerism Modeling

The flexibility of the ethylenediamine (B42938) backbone and the rotatable bonds of the acetate (B1210297) arms mean that the EDTA ligand can adopt numerous conformations when it chelates a metal ion. Computational conformational analysis is used to explore the potential energy surface of the Cu(II)-EDTA complex to identify stable conformers and isomers.

A key aspect of isomerism in Cu(II)-EDTA is the co-existence of different coordination numbers, as mentioned previously. Computational studies have explored the relative stability of the hexa- and penta-coordinated forms. These isomers can be close in energy, suggesting that both may be present in equilibrium, a finding supported by cryogenic ion vibrational spectroscopy. researchgate.net

While large-scale conformational searches can be computationally intensive, methods like molecular dynamics (MD) simulations can model the behavior of the complex in solution, providing insights into its dynamic structure and the potential for interconversion between different isomers. researchgate.net For instance, MD simulations on other copper complexes have been used to explain why certain isomers are favored during crystallization from a solution where multiple conformers may be present. researchgate.net

Catalytic Applications of Copper Ii Ethylenediaminetetraacetate Complexes

Oxidation Reactions Catalyzed by Copper(II)-Ethylenediaminetetraacetate

The role of Copper(II)-ethylenediaminetetraacetate in oxidation reactions is multifaceted. While copper complexes are generally known to catalyze aerobic oxidations, the specific activity of the Cu(II)-EDTA complex is often discussed in the context of its own degradation and its interaction with reactive oxygen species.

The use of Copper(II)-ethylenediaminetetraacetate as a catalyst for the aerobic oxidation of external organic substrates is not widely documented in comparison to other copper salts like copper(II) acetate (B1210297) or copper(II) chloride. nih.govnih.gov Much of the research on the oxidative processes involving Cu(II)-EDTA focuses on the degradation of the complex itself, particularly in the context of wastewater treatment through Advanced Oxidation Processes (AOPs). conicet.gov.arresearchgate.netsci-hub.redcapes.gov.br

These studies often employ powerful oxidizing agents like ozone or generate hydroxyl radicals (•OH) through photocatalysis to break down the highly stable Cu(II)-EDTA chelate. sci-hub.rednih.gov For instance, the degradation of Cu(II)-EDTA via ozonation has been shown to be predominantly mediated by hydroxyl radicals. researchgate.netsci-hub.red This process involves a stepwise decarboxylation, leading to the cleavage of the N-C bond and the eventual breakdown of the EDTA ligand, which releases the copper ion. researchgate.netresearchgate.net

Similarly, photoelectrocatalytic processes using a TiO₂ anode have been shown to effectively decomplex Cu(II)-EDTA through oxidation by hydroxyl radicals. nih.gov While these processes represent the oxidation of an organic substrate (the EDTA ligand), they highlight the stability of the complex and the robust conditions required for its oxidation, rather than its application as a catalyst for the aerobic oxidation of other organic molecules. Research has shown that the complex can be degraded almost completely within hours under specific AOP conditions, leading to the recovery of copper. conicet.gov.arcapes.gov.br

Electrocatalytic Processes Involving Copper(II)-Ethylenediaminetetraacetate

The stable coordination environment provided by the EDTA ligand makes the copper complex a candidate for electrocatalytic applications, where it can facilitate electron transfer reactions.

A commercially available copper complex, [Cu(EDTA)(H₂O)], has been identified as an efficient and low-cost molecular catalyst for the electrocatalytic oxidation of water to produce oxygen. nih.govnih.gov This process is a critical step in developing artificial photosynthesis and hydrogen production systems. nih.gov

| Parameter | Value | Conditions |

|---|---|---|

| Overpotential | 684 mV | Neutral aqueous solution |

| Catalytic Turnover Frequency (kcat) | 8.03 s-1 | Neutral aqueous solution |

| Stability | Good stability during long-term electrolysis | Neutral aqueous solution |

Bio-inspired Catalysis and Enzyme Mimicry

The structural and redox properties of copper complexes make them suitable candidates for mimicking the active sites of metalloenzymes. The Cu(II)-EDTA complex has been explored in this context, with research yielding nuanced results.

Studies have investigated the potential for Cu(II)-EDTA and its derivatives to mimic the function of antioxidant enzymes such as peroxidase and superoxide (B77818) dismutase (SOD). nih.govmylens.ai Peroxidases are enzymes that catalyze the decomposition of hydrogen peroxide, while SOD catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide.

Interestingly, one study involving a macrocyclic derivative of Cu(II)-EDTA found that it showed no peroxidase-like activity, whereas the corresponding iron(III) complex was active. nih.govnih.govresearchgate.net The high thermodynamic stability of the mononuclear copper complex was suggested to be a contributing factor to its lack of activity in this specific system. nih.govnih.gov However, the same study noted that previous work on different, binuclear EDTA-derived copper(II) complexes had reported significant peroxidase-like and superoxide dismutase capacities. nih.govacs.org Further research has indicated that Cu(II)-EDTA itself does not react with hydrogen peroxide unless biological reductants such as ascorbic acid or cysteine are present, suggesting a potential for bio-inspired catalytic cycles. researchgate.net

In the context of superoxide dismutase mimicry, Cu(II)-EDTA has been listed as having notable activity. mylens.ai

| Complex Name | Copper Oxidation State | Ligand Type | SOD Activity (U/mg) |

|---|---|---|---|

| Cu(II)-Histidine | Cu(II) | Organic | 1200 |

| Cu(II)-EDTA | Cu(II) | Inorganic | 800 |

| Cu(II)-Phenanthroline | Cu(II) | Organic | 950 |

This capacity to mimic SOD is crucial, as synthetic mimics are of interest for therapeutic applications to alleviate oxidative stress in various diseases. rsc.org

Analytical Chemistry Applications of Copper Ii Ethylenediaminetetraacetate

Complexometric Titration Methods for Metal Ion Determination

Complexometric titrations utilizing Cu-EDTA are versatile for quantifying numerous metal ions. metrohm.com The principle often involves the displacement of copper from the less stable indicator-metal complex by EDTA, which forms a more stable complex with the metal ion being analyzed. ulm.edu The endpoint is signaled by a distinct color change when the indicator is freed. ulm.eduulm.edu

Direct titration of copper(II) with EDTA is a common application, where an indicator like Murexide (B42330) is used. ulm.eduyallascience.com The solution changes from the yellow-green of the copper-murexide complex to the purple of the free murexide indicator at the endpoint. yallascience.com These titrations are typically performed in a buffered solution to maintain an optimal pH for the complex formation. metrohm.comyallascience.comyoutube.com For instance, an ammonia (B1221849) buffer at pH <9 or an acetate (B1210297) buffer at pH 2.2-2.8 is often employed. yallascience.comyoutube.comscribd.com

A significant application of the Cu-EDTA system is in potentiometric titrations using a copper ion-selective electrode (Cu-ISE). metrohm.comresearchgate.net This electrode detects changes in the concentration of free Cu²⁺ ions. metrohm.comresearchgate.net In the determination of other metal ions, a small amount of Cu-EDTA complex is added to the sample solution containing the metal ion to be determined (Mⁿ⁺). As the titrant (EDTA) is added, it first reacts with the free Mⁿ⁺. Once all Mⁿ⁺ is complexed, the excess EDTA reacts with the Cu-EDTA complex, causing a sharp decrease in the free Cu²⁺ concentration. metrohm.com This change in Cu²⁺ concentration produces a significant potential jump at the Cu-ISE, indicating the equivalence point. metrohm.comresearchgate.net This method allows for the determination of a wide range of metal ions, including Al³⁺, Ba²⁺, Bi³⁺, Ca²⁺, and others. metrohm.com

Back-titration is another valuable technique, particularly for metals that react slowly with EDTA, such as nickel and cobalt, or when a suitable indicator for direct titration is unavailable. metrohm.comcolby.edu In this method, a known excess of EDTA is added to the sample, complexing the target metal ion. metrohm.comnih.gov The remaining, unreacted EDTA is then titrated with a standard solution of a different metal ion, often copper(II) sulfate (B86663) or zinc sulfate. metrohm.comnih.govrsc.org The amount of the target metal is calculated by subtracting the excess EDTA from the total amount initially added. colby.edumnstate.edu

| Titration Method | Principle | Determined Ions | Detection Method | References |

|---|---|---|---|---|

| Direct Titration | Analyte (Cu²⁺) is directly titrated with a standard EDTA solution using an indicator. | Cu²⁺ | Colorimetric (e.g., Murexide indicator) | ulm.edu, ulm.edu, yallascience.com |

| Potentiometric Titration | A small amount of Cu-EDTA is added to the analyte solution. The change in free Cu²⁺ concentration is monitored with a Cu-ISE as EDTA is added. | Al³⁺, Ba²⁺, Bi³⁺, Ca²⁺, Co²⁺, Fe³⁺, Mg²⁺, Ni²⁺, Pb²⁺, Sr²⁺, Zn²⁺ | Potentiometric (Copper Ion-Selective Electrode) | metrohm.com, researchgate.net, researchgate.net |

| Back Titration | A known excess of EDTA is added to the analyte. The unreacted EDTA is titrated with a standard Cu²⁺ or Zn²⁺ solution. | Al³⁺, Bi³⁺, Fe³⁺, Ni²⁺, Co²⁺ | Colorimetric (e.g., Xylenol Orange) | metrohm.com, rsc.org, metrohm.com, colby.edu |

| Displacement Titration | A less stable metal-EDTA complex is displaced by the analyte, and the liberated metal is titrated. Alternatively, a masking agent releases EDTA from the Cu-EDTA complex, which is then titrated. | Cu²⁺, Ag⁺ | Colorimetric (e.g., Xylenol Orange) | rsc.org, mnstate.edu |

Chromatographic Separations and Detection (e.g., HPLC-UV)

Copper(II)-ethylenediaminetetraacetate plays a crucial role in chromatographic techniques, particularly in High-Performance Liquid Chromatography (HPLC) with UV detection. Since EDTA itself lacks a significant chromophore, it cannot be easily detected by standard UV detectors. nih.gov By forming a stable complex with copper(II), which absorbs UV light, EDTA can be quantified indirectly. nih.govnih.govhelixchrom.com

This technique can be applied in two main ways:

Pre-column Derivatization: The sample containing EDTA is mixed with a copper(II) solution before injection into the HPLC system. nih.gov This converts all EDTA into the Cu-EDTA complex, which is then separated from other sample components on a chromatographic column and detected by UV. nih.gov

In-situ or Post-column Derivatization: The mobile phase itself contains a copper salt, such as cupric nitrate (B79036). nih.gov When the sample containing EDTA is injected, the Cu-EDTA complex forms within the chromatographic system before reaching the detector. nih.gov This approach is effective for determining EDTA in complex matrices like pharmaceutical formulations. nih.gov

Ion-pairing reversed-phase HPLC is a common method for separating the anionic Cu-EDTA complex. nih.gov A mobile phase containing an ion-pairing agent, such as tetrabutylammonium (B224687) bromide, is used along with a buffer to control the pH. nih.govchromforum.org The separation is typically achieved on a C18 or a specialized polar-RP column. nih.govcriver.com The Cu-EDTA complex is often detected at a wavelength around 250-258 nm. nih.govnih.gov This method has been validated to be specific, linear, precise, and accurate for routine analysis of EDTA. nih.gov

| Technique | Column Type | Mobile Phase Components | Detection Wavelength | Application | References |

|---|---|---|---|---|---|

| Ion-Pairing Reversed-Phase HPLC | Anion exchange or C18 | Cupric nitrate, Nitric acid, Acetonitrile (pH 3.0) | 250 nm | Determination of EDTA in ophthalmic drugs | nih.gov |

| Ion-Pairing Reversed-Phase HPLC | C18 (50 mm) | Tetrabutylammonium (TBA), Phosphate buffer (pH 6.5), Copper(II) nitrate in diluent | Not Specified | Determination of EDTA in oral solutions | nih.gov |

| Mixed-Mode HPLC | Amaze HA | Water, Acetonitrile, with EDTA as visualization agent | UV | Analysis of Copper and Iron ions | helixchrom.com |

| Reversed-Phase HPLC | Synergi Polar-RP | Trifluoroacetic acid in water, Acetonitrile (Gradient) | UV | Quantitation of a chelator in liposome (B1194612) formulations | criver.com |

Masking Agent Capabilities in Analytical Procedures

The high stability of the Cu-EDTA complex makes it an excellent masking agent in analytical chemistry. researchgate.netacs.org Masking is a process where a substance is prevented from participating in a particular reaction without being physically removed. In complexometric titrations, EDTA is a non-selective titrant that complexes with many metal ions. ulm.eduresearchgate.net If a solution contains copper along with other metal ions, the direct titration of a specific metal can be hindered by copper's interference.

By adding a suitable ligand that selectively binds to copper more strongly than EDTA under specific conditions, or by adding EDTA to complex the copper first, interferences can be managed. A more common approach in the context of Cu-EDTA is de-masking. nih.govresearchgate.net In this technique, all metal ions in a sample, including copper, are first complexed with an excess of EDTA. rsc.orgresearchgate.net The surplus EDTA is back-titrated with a standard solution like zinc or lead nitrate. nih.govresearchgate.net Subsequently, a selective de-masking agent is added. This agent breaks the Cu-EDTA complex specifically, releasing a stoichiometric amount of EDTA. nih.govrsc.org This freed EDTA is then titrated with the standard metal salt solution, allowing for the selective determination of copper. rsc.orgresearchgate.net

Various de-masking agents are effective for this purpose. For instance, mercaptosuccinic acid or 2,2′-bipyridyl can selectively displace EDTA from the Cu-EDTA complex. rsc.orgresearchgate.net Ternary masking mixtures, such as one containing thiourea, ascorbic acid, and thiosemicarbazide, have also been successfully used to decompose the Cu-EDTA complex at a pH of 5-6, enabling the determination of copper in the presence of numerous other cations like Pb(II), Ni(II), Co(II), and Fe(III). nih.govrsc.org This highlights the sophisticated use of Cu-EDTA's stability for enhancing the selectivity of complexometric titrations. rsc.org

| Masking/De-masking Agent | Procedure | Ions Masked/Determined | pH Range | References |

|---|---|---|---|---|

| Thiourea, Ascorbic acid, Thiosemicarbazide | De-masking: An excess of EDTA is added to the sample, and the surplus is back-titrated. The agent is then added to decompose the Cu-EDTA complex, and the released EDTA is titrated. | Determines Cu(II) in the presence of Ag⁺, Hg²⁺, Pb²⁺, Ni²⁺, Bi³⁺, Cd²⁺, Co²⁺, Fe³⁺, Mn²⁺. | 5-6 | nih.gov, capes.gov.br |

| Mercaptosuccinic acid | De-masking: After complexing all metals with EDTA and back-titrating the excess, this agent is added to release EDTA from the Cu-EDTA complex for subsequent titration. | Determines Cu(II) in the presence of Pb(II), Ni(II), Co(II), Cd(II), Fe(III), Al(III). | Not Specified | rsc.org |

| 2,2′-bipyridyl | De-masking: Similar to other de-masking procedures, it selectively releases EDTA from the Cu-EDTA complex. | Determines Cu(II) in the presence of various other ions. | 5.0-6.0 | researchgate.net |

| Cyanide (CN⁻) | Masking: Forms stable complexes with several ions, allowing other ions to be titrated with EDTA. | Masks Cu, Co, Ni, Zn, Cd, Hg, Ag, Fe. Allows titration of Pb, Mn, Mg, Ca. | 10 | 50megs.com |

Environmental Remediation Via Copper Ii Ethylenediaminetetraacetate Interactions

Decomplexation Strategies for Wastewater Treatment

The core of treating Cu-EDTA-laden wastewater lies in the effective decomplexation of the stable metal-ligand bond. This process is the critical preliminary step that allows for the subsequent precipitation and removal of the heavy metal. Advanced Oxidation Processes (AOPs) have emerged as a highly effective and promising suite of technologies for this purpose.

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of highly reactive and non-selective chemical species, most notably the hydroxyl radical (•OH). These powerful oxidizing agents can degrade a wide range of recalcitrant organic pollutants, including the EDTA ligand in the Cu-EDTA complex. Various AOPs have been investigated for their efficacy in breaking down Cu-EDTA, each with unique mechanisms and operational parameters.

The traditional Fenton process utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals (•OH), which are highly effective in oxidizing organic compounds. frontiersin.org However, its application is often limited to a narrow acidic pH range (typically 2.5-3.5) to prevent the precipitation of ferric ions. frontiersin.org To overcome this limitation, the electro-Fenton (EF) process and its three-dimensional (3D-EF) variant have been developed. The 3D-EF system, which incorporates particle electrodes (like granular activated carbon) between the main anode and cathode, demonstrates significantly enhanced performance and can operate effectively over a wider pH range. frontiersin.org

Research has shown that the 3D-EF process is superior to conventional electro-Fenton and simple adsorption for Cu-EDTA removal. frontiersin.org The efficiency of the process is influenced by several key parameters, including pH, current density, and the concentration of ferrous ions.

Table 1: Optimal Conditions for Cu-EDTA Decomplexation by 3D Electro-Fenton Oxidation

| Parameter | Optimal Value | Cu-EDTA Removal Efficiency | Reference |

| pH | 7 | 90.95% | frontiersin.org |

| Fe²⁺ Concentration | 1 mmol L⁻¹ | - | frontiersin.org |

| Granular Activated Carbon (GAC) Dosage | 2 g L⁻¹ | - | frontiersin.org |

| Current Density | 10 mA cm⁻² | - | frontiersin.org |

| Reaction Time | 120 min | 90.95% | frontiersin.org |

This interactive table summarizes the optimal parameters found for the decomplexation of Cu-EDTA using a three-dimensional electro-Fenton system.

Photoelectrocatalytic (PEC) oxidation combines photocatalysis and electrolysis to achieve enhanced degradation of pollutants. In this process, a semiconductor photocatalyst, typically titanium dioxide (TiO₂), is used as an anode. nih.govacs.org When irradiated with UV light and subjected to an electrical bias, the TiO₂ generates electron-hole pairs. The holes produce highly reactive hydroxyl radicals (•OH) that oxidize the EDTA ligand at the anode surface. Simultaneously, the liberated Cu²⁺ ions migrate to the cathode and are recovered through electrodeposition. nih.govacs.org

The PEC process demonstrates a significant synergistic effect, with removal efficiencies for Cu-EDTA being considerably higher than those of individual photocatalysis or electrooxidation processes. nih.govacs.org The process is favored under acidic conditions and its efficiency increases with higher current densities. nih.govacs.org The degradation of Cu-EDTA in the PEC system follows a pseudo-first-order kinetics model. nih.gov Key intermediates identified during the decomplexation include Cu-nitrilotriacetic acid (Cu-NTA) and Cu-ethylenediaminediacetic acid (Cu-EDDA), as well as smaller organic acids like acetic, formic, and oxalic acid. nih.govacs.org

To further boost efficiency, the PEC process can be augmented with persulfate (S₂O₈²⁻). The persulfate is activated by both UV irradiation and cathodic reduction to form sulfate (B86663) radicals (SO₄•⁻), which are also powerful oxidants that enhance the degradation of Cu-EDTA. acs.org

Table 2: Comparative Removal Efficiencies of Cu-EDTA and Copper Ions

| Process | Cu-EDTA Removal (3h) | Cu²⁺ Recovery (3h) | Reference |

| Photocatalysis (PC) | 15% | 10% | nih.govacs.org |

| Electrooxidation (EO) | 43% | 33% | nih.govacs.org |

| Photoelectrocatalytic (PEC) | 72% | 67% | nih.govacs.org |

| PEC with Persulfate (5 mM S₂O₈²⁻) | 98.4% (60 min) | 98.3% (60 min) | acs.org |

This interactive table compares the efficiency of different oxidation processes for the removal of Cu-EDTA and the recovery of copper ions at a current density of 0.5 mA/cm² (except for the PEC/Persulfate system at 0.2 mA/cm²).

The UV/chlorine advanced oxidation process is an emerging and effective method for water and wastewater treatment. osti.gov The photolysis of chlorine by UV irradiation generates not only hydroxyl radicals (•OH) but also a variety of reactive chlorine species (RCS), such as the chlorine radical (Cl•), chlorine oxygen radical (ClO•), and dichloride anion radical (Cl₂•⁻). researchgate.netacs.orgnih.gov These species, particularly the highly reactive chlorine radical, are effective in degrading recalcitrant organic pollutants. researchgate.net

When applied to Cu-EDTA, the UV/chlorine process demonstrates a unique autocatalytic two-stage kinetic degradation. acs.org The primary oxidant responsible for the initial decomplexation is the chlorine radical (Cl•), which attacks the Cu-EDTA complex at a diffusion-controlled rate. acs.org This attack, mediated by a Cu(II)/Cu(I) redox cycle, leads to a successive decarboxylation of the EDTA ligand, breaking down the complex and allowing for the simultaneous precipitation of copper as copper oxide (CuO). acs.org The process shows a synergistic effect, with removal efficiencies significantly higher than those of UV irradiation or chlorination alone. pjoes.compjoes.com

The efficiency of EDTA degradation via the UV/chlorine process is influenced by the chlorine dosage and the initial pH of the solution. pjoes.com

Table 3: Effect of pH and Chlorine Dosage on EDTA Degradation by UV/Chlorine Process

| Initial pH | Chlorine Dosage (mM) | EDTA Degradation (within 60s) | Reference |

| 5.0 | 0.20 | ~70% | pjoes.com |

| 7.0 | 0.20 | >90% | pjoes.com |

| 8.0 | 0.20 | ~92% | pjoes.com |

| 9.0 | 0.20 | Significant Deceleration | pjoes.com |

| 7.0 | 0.05 | - | pjoes.com |

| 7.0 | 0.30 | >90% | pjoes.compjoes.com |

This interactive table shows the impact of varying pH and chlorine dosage on the efficiency of EDTA degradation in the UV/Chlorine process.

Ozonation is a well-established AOP that can effectively degrade organic pollutants. renuwit.org Ozone (O₃) can react directly with contaminants or decompose to form hydroxyl radicals (•OH), which then oxidize the target compounds. renuwit.org For metal-EDTA complexes, ozonation breaks the bonds of the EDTA molecule, releasing the metal ion. renuwit.org However, the reactivity of EDTA with ozone can be significantly reduced due to metal complexation. sci-hub.red

Peroxide-activated systems offer an alternative route for generating reactive oxygen species. For instance, bicarbonate-activated hydrogen peroxide (BHP) is a green and efficient strategy for the simultaneous decomplexation of Cu-EDTA and precipitation of copper. researchgate.net In this system, reactive species such as the superoxide (B77818) radical (•O₂⁻), hydroxyl radical (•OH), and singlet oxygen (¹O₂) are generated, with the superoxide radical being the predominant species responsible for breaking the Cu-N and Cu-O bonds in the complex. researchgate.net This process is spontaneous, endothermic, and favored in the weak alkaline environment provided by bicarbonate. researchgate.net

Table 4: Research Findings on Ozonation and Peroxide-Activated Systems for Cu-EDTA

| System | Key Findings | Removal Efficiency | Reference |

| Ozonation | Degrades Ni-EDTA and Cu-EDTA; organics in brine can lower apparent efficiency. | At 20 mg/L O₃, ~65% of Ni-EDTA in brine was degraded. | renuwit.org |

| Bicarbonate-Activated H₂O₂ (BHP) | Simultaneous decomplexation and Cu precipitation; •O₂⁻ is the main reactive species. | 92.0% Cu-EDTA decomplexation within 60 min. | researchgate.net |

This interactive table summarizes key research findings on the use of ozone and activated peroxide systems for treating EDTA complexes.

Non-thermal plasma (NTP), also known as cold plasma, is an advanced oxidation technology that generates a plasma field in or in contact with water using electrical discharges. roxia.comfrontiersin.org This process creates a rich mixture of reactive species, including superoxide radicals (O₂⁻), hydroxyl radicals (•OH), singlet oxygen (¹O₂), and ozone (O₃), without requiring chemical additives. researchgate.netmdpi.comnih.gov These species effectively attack and decompose the organic EDTA ligand, leading to the release of free copper ions, which can then be removed by alkaline precipitation. nih.govresearchgate.net

The efficiency of NTP in decomposing Cu-EDTA is influenced by factors such as energy input, the initial concentration of the complex, and the pH of the solution. nih.govresearchgate.net Studies have shown that acidic conditions and higher energy inputs favor the decomplexation process. nih.govresearchgate.net The technology is effective for breaking down the strong complex bonds that are resistant to conventional methods. researchgate.net Following NTP treatment, the released copper can be efficiently removed from the solution. nih.gov

Table 5: Performance of Non-Thermal Plasma Oxidation for Cu-EDTA Treatment

| Parameter | Condition | Result | Reference |

| Treatment Time | 60 minutes | 80.2% of Cu released and removed. | nih.govresearchgate.net |

| pH | Acidic Conditions | Favors greater Cu release and removal. | nih.govresearchgate.net |

| Primary Reactive Species | O₂⁻, •OH, ¹O₂, O₃ | Lead to Cu²⁺ release from the complex. | nih.govresearchgate.net |

| Post-Treatment Toxicity | - | Residual toxicity is significantly reduced. | nih.gov |

This interactive table details the performance and key parameters of the non-thermal plasma oxidation process for the decomplexation of Cu-EDTA.

Chemical Precipitation Enhancements

The formation of copper-EDTA complexes is integral to certain chemical precipitation techniques, particularly in the context of wastewater treatment and the recovery of EDTA from industrial effluents. nih.gov While EDTA's primary function is to form stable, soluble complexes with metals, under specific conditions, its interaction with copper can be leveraged to induce precipitation.

A notable method involves using an excess of copper(II) ions in weakly acidic solutions to precipitate EDTA from solutions containing various metal-EDTA complexes. nih.gov In this process, Cu(II) ions can displace other metal ions such as Nickel(II), Zinc(II), Cobalt(II), Cadmium(II), Calcium(II), and Magnesium(II) from their respective EDTA complexes due to the high stability of the Cu(II)-EDTA complex. nih.gov This leads to the formation of an insoluble compound, Cu₂EDTA·4H₂O, effectively removing the EDTA from the liquid phase. nih.gov This precipitation method is a key step in a recycling process designed to recover EDTA, which is resistant to degradation and can pose ecological problems if released into the environment. nih.gov

Subsequent treatment of the copper-EDTA precipitate, for instance through electrolysis in acidic or alkaline solutions, can then separate the copper, allowing for the recovery of the EDTA chelating agent. nih.gov Research has shown that electrolysis in acidic solutions yields the best results, recovering up to 95% of the EDTA with minimal copper residue. nih.gov This highlights a sophisticated application where copper-EDTA interactions are manipulated to enhance the precipitation and subsequent recovery of a valuable but potentially problematic chemical from waste streams.

Another strategy for removing the Cu(II)-EDTA complex from wastewater involves decomplexation followed by chemical precipitation of the freed copper ions. nih.gov Advanced oxidation processes, such as using bicarbonate-activated hydrogen peroxide, can break down the stable Cu-EDTA complex. researchgate.net This decomplexation releases free Cu(II) ions into the solution, which can then be precipitated out of the water by adjusting the pH to alkaline conditions. researchgate.net This two-step approach of decomplexation and precipitation is effective for treating wastewater where metals are tightly bound to organic ligands like EDTA. researchgate.net

Soil Remediation and Phytoextraction Mechanisms

The application of EDTA, forming complexes with metals like copper, is a well-established technique in the remediation of contaminated soils. It enhances the mobility and bioavailability of heavy metals, facilitating their removal through soil washing or uptake by plants.

Chelation-Enhanced Metal Leaching from Contaminated Soils